molecular formula C8H5N3O2 B1618857 3-Nitrocinnoline CAS No. 21905-82-8

3-Nitrocinnoline

Cat. No.: B1618857
CAS No.: 21905-82-8
M. Wt: 175.14 g/mol
InChI Key: HYZQJOVSKFXLGC-UHFFFAOYSA-N
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Description

3-Nitrocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5N3O2. It is a derivative of cinnoline, characterized by the presence of a nitro group at the third position of the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrocinnoline can be synthesized through various methods. One common approach involves the nitration of cinnoline. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products Formed:

Scientific Research Applications

3-Nitrocinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrocinnoline depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness of 3-Nitrocinnoline: this compound is unique due to its specific electronic and steric properties conferred by the nitro group at the third position. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .

Properties

IUPAC Name

3-nitrocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)8-5-6-3-1-2-4-7(6)9-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQJOVSKFXLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282312
Record name 3-nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-82-8
Record name NSC25399
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-nitrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Nitrocinnoline
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3-Nitrocinnoline
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3-Nitrocinnoline
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3-Nitrocinnoline
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3-Nitrocinnoline

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